6-Methoxy-4-methylquinolin-2-ol

Description

The exact mass of the compound 6-Methoxy-4-methylquinolin-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2195. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methoxy-4-methylquinolin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-4-methylquinolin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

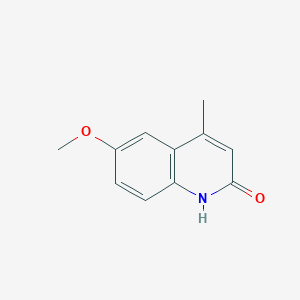

IUPAC Name |

6-methoxy-4-methyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-11(13)12-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQWDNJRHAWUNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277389 |

Source

|

| Record name | 6-Methoxy-4-methylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5342-23-4 |

Source

|

| Record name | 5342-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-4-methylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-6-methoxy-4-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to 6-Methoxy-4-methylquinolin-2-ol

This technical guide provides an in-depth overview of the core properties, synthesis, and biological relevance of 6-Methoxy-4-methylquinolin-2-ol, a quinoline derivative of interest to researchers, scientists, and drug development professionals.

Core Properties

6-Methoxy-4-methylquinolin-2-ol, also known by its tautomeric form 6-methoxy-4-methyl-1H-quinolin-2-one, is a heterocyclic organic compound. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 5342-23-4 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][3] |

| Molecular Weight | 189.21 g/mol | [1][3] |

| Melting Point | 270 °C | [2] |

| Boiling Point (Predicted) | 391.6 ± 42.0 °C | [2] |

| Density (Predicted) | 1.153 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 11.13 ± 0.70 | [2] |

| Synonyms | 2-Hydroxy-6-methoxy-4-methylquinoline, 6-methoxy-4-methyl-1H-quinolin-2-one, 6-methoxy-4-methyl-carbostyril, 6-methoxy-4-methylquinolin-2(1H)-one | [3] |

Synthesis

A primary method for the synthesis of 4-hydroxyquinoline derivatives, including compounds structurally similar to 6-Methoxy-4-methylquinolin-2-ol, is the Conrad-Limpach synthesis.[4][5][6] This reaction involves the condensation of an aniline with a β-ketoester. For the synthesis of the closely related tautomer, 4-hydroxy-6-methoxy-2-methylquinoline, the following protocol is adapted from the literature.[7]

Experimental Protocol: Conrad-Limpach Synthesis of 4-hydroxy-6-methoxy-2-methylquinoline

Materials:

-

p-Anisidine

-

Ethyl acetoacetate

-

Dowtherm A (or another high-boiling point solvent like mineral oil)

Procedure:

-

Condensation: p-Anisidine is reacted with ethyl acetoacetate. This step is typically performed at a moderate temperature to favor the formation of the ethyl β-(p-methoxyanilino)crotonate intermediate.

-

Cyclization: The intermediate from step 1 is added to a high-boiling point solvent, such as Dowtherm A, and heated to a high temperature (approximately 250 °C).[5][7] This thermal cyclization results in the formation of 4-hydroxy-6-methoxy-2-methylquinoline.

-

Purification: The reaction mixture is cooled, allowing the product to precipitate. The solid product can then be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol.

Biological Activities and Experimental Protocols

6-Methoxy-4-methylquinolin-2-ol serves as a precursor in the synthesis of compounds with demonstrated biological activities, including nematicidal and antiplatelet effects.[8] Furthermore, its tautomer, 6-methoxy-2-methylquinolin-4-ol, has been implicated in antimicrobial activity through the inhibition of DNA gyrase and in the reactivation of latent HIV-1 via the JNK signaling pathway.

Nematicidal Activity Assay

Objective: To determine the nematicidal activity of a test compound against root-knot nematodes (e.g., Meloidogyne javanica).

Experimental Protocol:

-

Nematode Culture: Meloidogyne javanica is cultured on a suitable host plant. Second-stage juveniles (J2) are collected for the assay.

-

Assay Setup: The assay is performed in 96-well plates. Each well contains a suspension of approximately 50 J2 nematodes in 100 µL of water.

-

Compound Application: 100 µL of the test compound solution at the desired concentration (e.g., 250 µg/mL) is added to each well. A positive control (e.g., carbofuran) and a negative control (solvent vehicle) are included.

-

Incubation and Observation: The plates are incubated at a controlled temperature (e.g., 25 °C). Nematode mortality is observed and counted under a microscope at 24, 48, and 72-hour intervals.

Antiplatelet Aggregation Assay

Objective: To evaluate the in vitro inhibitory effect of a test compound on platelet aggregation induced by arachidonic acid.

Experimental Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from a healthy donor in a tube containing an anticoagulant (e.g., sodium citrate). The blood is centrifuged at a low speed to obtain PRP.

-

Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.

-

Assay Procedure: A sample of PRP is placed in the aggregometer cuvette and pre-incubated with the test compound or vehicle control.

-

Induction of Aggregation: Arachidonic acid is added to the PRP to induce platelet aggregation.

-

Data Analysis: The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time. The inhibitory effect of the test compound is calculated by comparing the aggregation in its presence to that of the control.[9][10][11]

Signaling Pathways and Mechanisms of Action

Inhibition of DNA Gyrase

The tautomer 6-methoxy-2-methylquinolin-4-ol has been identified as an inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication.[12] This inhibition is a key mechanism for the antimicrobial activity of many quinolone compounds.

JNK Signaling Pathway in HIV Reactivation

The tautomer 6-methoxy-2-methylquinolin-4-ol has been shown to reactivate latent HIV-1 through a redox-mediated mechanism that involves the Jun N-terminal kinase (JNK) signaling pathway.[12]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

-

Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, and a buffer solution.

-

Compound Addition: The test compound (6-methoxy-2-methylquinolin-4-ol) is added to the reaction mixture at various concentrations.

-

Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.

-

Incubation: The reaction mixture is incubated at 37°C to allow for the supercoiling of the plasmid DNA by the gyrase.

-

Analysis: The reaction is stopped, and the different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The inhibition of supercoiling by the test compound is visualized and quantified by the decrease in the supercoiled DNA band and the increase in the relaxed DNA band.[12][13]

References

- 1. scbt.com [scbt.com]

- 2. 5342-23-4 CAS MSDS (6-METHOXY-4-METHYL-QUINOLIN-2-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. 6-METHOXY-4-METHYL-QUINOLIN-2-OL | 5342-23-4 [chemicalbook.com]

- 9. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 10. coachrom.com [coachrom.com]

- 11. Inhibition in vitro of platelet aggregation and arachidonic acid metabolism by flavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

A Comprehensive Technical Guide to 6-Methoxy-4-methylquinolin-2-ol

This technical guide provides an in-depth overview of 6-Methoxy-4-methylquinolin-2-ol, a quinoline derivative with significant potential in various scientific fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and biological significance.

Chemical Structure and IUPAC Name

6-Methoxy-4-methylquinolin-2-ol is a heterocyclic organic compound. It exists in a tautomeric equilibrium with its keto form, 6-methoxy-4-methyl-1H-quinolin-2-one. This tautomerism is a key feature of its chemical reactivity and biological activity.

-

IUPAC Name: 6-methoxy-4-methylquinolin-2-ol[1]

-

Tautomeric Form IUPAC Name: 6-methoxy-4-methyl-1H-quinolin-2-one[2]

The structural representation and tautomeric equilibrium are illustrated in the diagram below.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of 6-Methoxy-4-methylquinolin-2-ol.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [2][4] |

| Molecular Weight | 189.21 g/mol | [2][4] |

| CAS Number | 5342-23-4 | [1][2][3][4] |

| Appearance | Solid (form not specified) | N/A |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [5] |

Table 2: Computed Properties and Identifiers

| Identifier | Value | Source |

| InChI | InChI=1S/C11H11NO2/c1-7-5-11(13)12-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3,(H,12,13) | [2] |

| InChIKey | VGQWDNJRHAWUNX-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=CC(=O)NC2=C1C=C(C=C2)OC | [3] |

| XLogP3-AA | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Table 3: Spectroscopic Data (GC-MS)

| Feature | Value | Source |

| NIST Number | 316855 | [2] |

| Library | Main library | [2] |

| Total Peaks | 106 | [2] |

| m/z Top Peak | 189 | [2] |

| m/z 2nd Highest | 174 | [2] |

| m/z 3rd Highest | 146 | [2] |

Experimental Protocols

While a specific, detailed protocol for the synthesis of 6-Methoxy-4-methylquinolin-2-ol was not found in the provided search results, a general method for synthesizing related quinoline structures can be described. One common approach is the Povarov reaction, a three-component cycloaddition.

General Protocol for Povarov Cycloaddition/Oxidative Dehydrogenation:

-

Reaction Setup: In a reaction vessel, an aniline derivative (e.g., p-anisidine) and an aldehyde (e.g., p-chlorobenzaldehyde) are dissolved in a suitable solvent like acetonitrile.

-

Stirring: The mixture is stirred at room temperature for a short period (e.g., 15 minutes).

-

Catalyst Addition: A Lewis acid catalyst, such as BF₃·OEt₂, is added to the mixture.

-

Addition of Alkene: An activated alkene (e.g., methyl isoeugenol) is added dropwise to the reaction mixture.

-

Heating: The vessel is sealed and heated (e.g., at 80°C) for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Aromatization: The resulting tetrahydroquinoline intermediate is then subjected to an oxidative dehydrogenation step. This can be achieved using a system like I₂-DMSO under microwave irradiation to yield the final quinoline product.

-

Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.

The following diagram illustrates a generalized workflow for the synthesis of a quinoline derivative.

Biological Activity and Applications

6-Methoxy-4-methylquinolin-2-ol and its derivatives have shown promise in several areas of research.

-

Antimicrobial Activity: Some quinoline derivatives are known to target bacterial topoisomerase complexes, such as DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[6] The mechanism is believed to involve the chelation of a magnesium ion (Mg²⁺) within the enzyme's active site, which is bridged by water molecules to key amino acid residues like serine and aspartic acid.[6] This interaction stabilizes the drug-enzyme-DNA complex, inhibiting DNA replication and leading to bacterial cell death.

-

Anticancer and Antioxidant Properties: Research has indicated that derivatives of this compound possess potential anticancer and antioxidant activities.[6] The antioxidant properties have been studied using assays like the p-nitroso-N,N-dimethylaniline assay, showing a strong dependence on the specific structural features of the quinoline derivatives.[6]

-

Synthetic Intermediate: 6-Methoxy-4-methylquinolin-2-ol serves as a valuable precursor in the synthesis of other biologically active molecules. For instance, it is used in the preparation of novel coumarin analogs with nematicidal activity and in the synthesis of 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, an effective antiplatelet agent.[3]

-

Other Applications: The compound is also utilized in proteomics research as a biosensor and in the development of dyes and pigments.[6]

Safety and Handling

Based on GHS classifications for similar quinoline compounds, 6-Methoxy-4-methylquinolin-2-ol should be handled with care.

-

Hazards: It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

-

Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses), and working in a well-ventilated area. Avoid inhalation of dust and direct contact with skin and eyes.[2]

This guide provides a foundational understanding of 6-Methoxy-4-methylquinolin-2-ol. Further research into its specific biological activities and the development of detailed synthetic protocols will continue to enhance its utility in medicinal chemistry and materials science.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-METHOXY-4-METHYL-QUINOLIN-2-OL | 5342-23-4 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 6-METHOXY-2-METHYLQUINOLIN-4-OL CAS#: 58596-37-5 [chemicalbook.com]

- 6. Buy 6-Methoxy-2-methylquinolin-4-ol | 58596-37-5 [smolecule.com]

An In-depth Technical Guide to 6-Methoxy-4-methylquinolin-2-ol (CAS 5342-23-4)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-Methoxy-4-methylquinolin-2-ol, a quinolinone derivative of interest in medicinal chemistry and materials science. This guide covers its physicochemical properties, synthesis, spectroscopic characterization, and known biological activities, including detailed mechanisms and experimental protocols.

Physicochemical Properties

6-Methoxy-4-methylquinolin-2-ol, also known as 6-methoxy-4-methylcarbostyril, belongs to the quinolinone class of heterocyclic compounds.[1] It exists in tautomeric equilibrium with its quinolin-2-one form. The compound should be stored in a dry, sealed container at room temperature.[2]

| Property | Value | Reference |

| CAS Number | 5342-23-4 | [1][3][4] |

| Molecular Formula | C₁₁H₁₁NO₂ | [4][5] |

| Molecular Weight | 189.21 g/mol | [4] |

| IUPAC Name | 6-methoxy-4-methyl-1H-quinolin-2-one | [1][6] |

| Synonyms | 6-Methoxy-4-methyl-2-quinolinol, 6-Methoxy-4-methylcarbostyril | [1] |

| Melting Point | Data not available | [7] |

| Boiling Point | Data not available | [7] |

| Density | Data not available | [7] |

Synthesis and Spectroscopic Characterization

Plausible Synthesis via Conrad-Limpach Reaction

While a specific protocol for this exact compound is not detailed in the provided literature, a common and effective method for synthesizing 4-hydroxy-2-quinolones is the Conrad-Limpach reaction. The following is a plausible two-step protocol adapted from the synthesis of structurally similar quinolinones.[8] The process involves the initial condensation of p-anisidine (4-methoxyaniline) with ethyl acetoacetate, followed by a high-temperature thermal cyclization.

Experimental Protocol:

Step 1: Synthesis of Ethyl 3-((4-methoxyphenyl)amino)but-2-enoate (Intermediate)

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 4-methoxyaniline (0.1 mol) and ethyl acetoacetate (0.1 mol).

-

Add a catalytic amount (2-3 drops) of concentrated hydrochloric acid to the mixture.[8]

-

Heat the reaction mixture with stirring in a water bath at 60-70°C for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature, which may induce crystallization.

-

Wash the crude product with cold ethanol and recrystallize from ethanol to obtain the pure intermediate.[8]

Step 2: Synthesis of 6-Methoxy-4-methylquinolin-2-ol

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, heat a high-boiling point solvent such as diphenyl ether (100 mL) to 250°C.[8]

-

Slowly add the dried intermediate from Step 1 (0.05 mol) in small portions to the hot solvent. Ethanol, a byproduct, will distill off.

-

Maintain the temperature for 30 minutes after the addition is complete.

-

While still warm, pour the mixture into hexanes (200 mL) with vigorous stirring to precipitate the product.[8]

-

Filter the crude product and wash thoroughly with hexanes to remove the solvent.

-

For purification, dissolve the crude solid in a 10% aqueous sodium hydroxide solution, filter to remove insoluble impurities, and then re-precipitate the product by acidifying the filtrate with concentrated HCl.

-

Filter the purified product, wash with deionized water until neutral, and dry under a vacuum.[8]

Spectroscopic Characterization

| Technique | Predicted Key Features |

| ¹H NMR | Signals expected for aromatic protons on the quinoline core, distinct singlets for the C4-methyl and O-methyl groups, and a broad singlet for the N-H/O-H proton. |

| ¹³C NMR | Resonances corresponding to the quinoline ring carbons (including quaternary carbons), the C=O carbon (~160-170 ppm), and the two methyl group carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H/O-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), and C-O ether stretching (~1250 cm⁻¹). |

| Mass Spec. (EI) | A molecular ion peak ([M]⁺) at m/z 189, with fragmentation patterns corresponding to the loss of methyl or methoxy groups. |

General Experimental Protocol for Spectroscopic Analysis: [9]

-

Nuclear Magnetic Resonance (NMR): Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Infrared (IR) Spectroscopy: Obtain the spectrum using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid sample directly on the crystal. Collect data from 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): For Electrospray Ionization (ESI-MS), dissolve the sample in a suitable solvent like methanol or acetonitrile and analyze in both positive and negative ion modes. For Electron Ionization (EI-MS), introduce a volatile sample for analysis at 70 eV.

Biological Activity and Mechanisms of Action

Quinolinone scaffolds are present in numerous bioactive molecules. 6-Methoxy-4-methylquinolin-2-ol and its derivatives are investigated for several biological activities.

Antimicrobial Activity: Inhibition of Bacterial Topoisomerases

Quinolones are a well-established class of antibiotics that target essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10][11][12] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[13]

The mechanism of action involves the stabilization of a covalent enzyme-DNA complex, which traps the enzyme on the DNA and prevents the re-ligation of a cleaved DNA strand.[10][11] This leads to an accumulation of double-strand breaks, stalling of replication forks, and ultimately, bacterial cell death.[11][13] The interaction is often mediated by a magnesium ion, which is chelated by the quinolone and forms a bridge to key amino acid residues in the enzyme's active site.[6]

Cellular Stress Response: ROS-Mediated JNK Pathway Activation

Some quinoline derivatives can induce cellular responses through the generation of Reactive Oxygen Species (ROS).[14] Increased intracellular ROS acts as a signaling molecule that can trigger stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway.[14][15]

Activation of this pathway involves a phosphorylation cascade that ultimately leads to the phosphorylation and activation of transcription factors like c-Jun.[15] This can modulate the expression of genes involved in various cellular processes, including inflammation, apoptosis, and survival. This mechanism has been explored for its potential in applications such as HIV latency reversal.

Experimental Protocol: Antioxidant Activity

The antioxidant potential of quinolinones can be assessed using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common, rapid, and simple method.[16]

DPPH Radical Scavenging Assay Protocol: [16]

1. Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store the solution in an amber bottle at 4°C.

-

Test Compound Solutions: Prepare a stock solution of 6-Methoxy-4-methylquinolin-2-ol in methanol or DMSO. Create a series of dilutions to test a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Positive Control: Prepare solutions of a known antioxidant, such as ascorbic acid or Trolox, at the same concentrations as the test compound.

2. Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

-

Add 100 µL of the different concentrations of the test compound solutions (or positive control) to the corresponding wells.

-

For the blank control, add 100 µL of the solvent (methanol or DMSO) instead of the test compound.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] x 100

-

Where:

-

A_control = Absorbance of the DPPH solution with solvent (blank).

-

A_sample = Absorbance of the DPPH solution with the test compound or positive control.

-

-

-

Plot the % Inhibition against the concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the plot. A lower IC₅₀ value indicates higher antioxidant activity.

References

- 1. 2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5342-23-4|6-Methoxy-4-methylquinolin-2-ol|BLD Pharm [bldpharm.com]

- 3. 6-METHOXY-4-METHYL-QUINOLIN-2-OL | 5342-23-4 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 6-Methoxy-4-methylquinolin-2-ol|CAS 5342-23-4|TCIJT|製品詳細 [tci-chemical-trading.com]

- 6. Buy 6-Methoxy-2-methylquinolin-4-ol | 58596-37-5 [smolecule.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinolones: Action and Resistance Updated - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbenotes.com [microbenotes.com]

- 13. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ROS generation and JNK activation contribute to 4-methoxy-TEMPO-induced cytotoxicity, autophagy, and DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-4-methylquinolin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-4-methylquinolin-2-ol, also known as 6-methoxy-4-methylcarbostyril, is a heterocyclic aromatic organic compound belonging to the quinolinone class. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Methoxy-4-methylquinolin-2-ol, its synthesis, and the biological context of the broader quinolin-2-one class of compounds. Due to the limited availability of specific experimental data for this particular compound, information from closely related analogs is included to provide a more complete understanding.

Chemical Identity

| Property | Value |

| IUPAC Name | 6-methoxy-4-methyl-1H-quinolin-2-one[1] |

| Synonyms | 2-Hydroxy-6-methoxy-4-methylquinoline, 6-Methoxy-4-methylcarbostyril, 6-methoxy-4-methyl-2-quinolone[1] |

| CAS Number | 5342-23-4[2][3] |

| Molecular Formula | C₁₁H₁₁NO₂[2][3] |

| Molecular Weight | 189.21 g/mol [3] |

| Canonical SMILES | CC1=CC(=O)NC2=C1C=C(C=C2)OC[1] |

| InChI Key | VGQWDNJRHAWUNX-UHFFFAOYSA-N[1] |

Physical Properties

| Property | Value | Remarks |

| Melting Point | Not Available | Data for 2-Hydroxy-4-methylquinoline is 221-223 °C. |

| Boiling Point | Not Available | - |

| Density | Not Available | - |

| Solubility | Sparingly soluble in water, soluble in alcohol, ether, benzene, and carbon disulfide.[4] | General solubility for quinoline derivatives. |

| Appearance | Likely a solid at room temperature. | Based on the properties of similar quinolinone compounds. |

Chemical Properties and Reactivity

Quinolin-2-ones, also known as carbostyrils, can exist in tautomeric forms: the keto (amide) form and the enol (hydroxyl) form. The keto form is generally the more stable tautomer. The reactivity of 6-Methoxy-4-methylquinolin-2-ol is characteristic of this class of compounds. The methoxy group at the 6-position and the methyl group at the 4-position influence the electron density of the aromatic system and its reactivity in substitution reactions.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR) for 6-Methoxy-4-methylquinolin-2-ol is not widely published. The following represents expected spectral characteristics based on its structure and data from analogous compounds.

Mass Spectrometry

Mass spectrometry data for 6-Methoxy-4-methylquinolin-2-ol is available and provides key information for its identification.

| Ion | m/z |

| Molecular Ion [M]⁺ | 189[1] |

| Major Fragment | 174[1] |

| Other Fragment | 146[1] |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 6-Methoxy-4-methylquinolin-2-ol is expected to show characteristic peaks for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amide) | 3200-3000 |

| C=O Stretch (amide) | 1680-1650 |

| C=C Stretch (aromatic) | 1600-1450 |

| C-O Stretch (methoxy) | 1250-1000 |

| C-H Stretch (aromatic) | 3100-3000[5] |

| C-H Stretch (aliphatic) | 3000-2850[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Predicted ¹H and ¹³C NMR chemical shifts for 6-Methoxy-4-methylquinolin-2-ol are provided below. These are estimations based on the structure and data from similar quinolinone derivatives.

¹H NMR (Predicted)

| Proton | Chemical Shift (ppm) | Multiplicity |

| -CH₃ (at C4) | ~2.4 | s |

| -OCH₃ (at C6) | ~3.8 | s |

| H at C3 | ~6.2 | s |

| H at C5, C7, C8 | 7.0 - 7.8 | m |

| N-H | >10 | br s |

¹³C NMR (Predicted)

| Carbon | Chemical Shift (ppm) |

| -CH₃ | ~18 |

| -OCH₃ | ~55 |

| C3 | ~118 |

| C4a | ~120 |

| C5, C7, C8 | 115 - 130 |

| C4 | ~140 |

| C8a | ~142 |

| C6 | ~155 |

| C2 (C=O) | ~165 |

Experimental Protocols

Synthesis of 6-Methoxy-4-methylquinolin-2-ol via Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis is a classical and versatile method for the preparation of quinolin-2-ones and 4-hydroxyquinolines from anilines and β-ketoesters[7][8][9]. For the synthesis of 6-Methoxy-4-methylquinolin-2-ol, the logical starting materials would be p-anisidine and ethyl acetoacetate. The reaction proceeds in two main steps: the formation of an enamine intermediate followed by thermal cyclization.

Materials:

-

p-Anisidine

-

Ethyl acetoacetate

-

High-boiling point solvent (e.g., Dowtherm A, mineral oil)

-

Ethanol

-

Catalytic amount of acid (e.g., HCl or H₂SO₄)

Step 1: Formation of the Enamine Intermediate

-

In a round-bottom flask, dissolve p-anisidine (1 equivalent) in ethanol.

-

Add ethyl acetoacetate (1.1 equivalents) to the solution.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the enamine, ethyl 3-(4-methoxyanilino)but-2-enoate, is typically favored at lower temperatures.

Step 2: Thermal Cyclization

-

Once the formation of the enamine is complete, remove the ethanol under reduced pressure.

-

Add a high-boiling point solvent (e.g., Dowtherm A) to the crude enamine.

-

Heat the mixture to a high temperature (typically around 250 °C) to induce cyclization[9].

-

Maintain the temperature for the specified time as monitored by TLC, indicating the consumption of the enamine intermediate.

-

Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane or petroleum ether.

-

Collect the solid product by filtration, wash with the non-polar solvent, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Biological Activity and Signaling Pathways

While specific signaling pathways for 6-Methoxy-4-methylquinolin-2-ol have not been detailed in the literature, the quinolin-2-one scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.

The biological effects of quinolin-2-one derivatives are often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, certain quinolinone derivatives have been shown to act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. Inhibition of these kinases can disrupt aberrant signaling in cancer cells, leading to apoptosis or cell cycle arrest.

Other quinolin-2-one compounds have demonstrated antimicrobial activity by targeting essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, thereby inhibiting bacterial DNA replication.

The diagram below illustrates a generalized mechanism of action for a hypothetical bioactive quinolin-2-one derivative targeting a generic cell signaling pathway.

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided experimental protocols are generalized and may require optimization. All laboratory work should be conducted with appropriate safety precautions. The biological activities discussed are for the general class of quinolin-2-one derivatives and may not be directly applicable to 6-Methoxy-4-methylquinolin-2-ol itself without specific experimental validation.

References

- 1. 2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. scbt.com [scbt.com]

- 4. noveltyjournals.com [noveltyjournals.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jptcp.com [jptcp.com]

- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

6-Methoxy-4-methylquinolin-2-ol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 6-Methoxy-4-methylquinolin-2-ol, a heterocyclic compound belonging to the quinolinone class. Quinolinone scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous bioactive agents with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities[1]. This guide consolidates key technical data and procedural insights to support ongoing research and development efforts.

Core Compound Properties

6-Methoxy-4-methylquinolin-2-ol is a derivative of quinoline. Its structure is characterized by a methoxy group at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position of the quinoline ring, leading to its common tautomeric form, 6-methoxy-4-methylquinolin-2(1H)-one[2].

Table 1: Physicochemical and Identification Data

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | [2][3] |

| Molecular Weight | 189.21 g/mol | [2][3] |

| CAS Number | 5342-23-4 | [2][3] |

| IUPAC Name | 6-methoxy-4-methyl-1H-quinolin-2-one | [2] |

| Synonyms | 6-methoxy-4-methylcarbostyril, 2-Hydroxy-6-methoxy-4-methylquinoline | [2][4] |

| Melting Point | 270 °C | [2] |

| Boiling Point (Predicted) | 391.6 ± 42.0 °C | [2] |

| Density (Predicted) | 1.153 ± 0.06 g/cm³ | [2] |

| Appearance | Off-white powder | [2] |

Synthesis and Experimental Protocols

The synthesis of quinoline and quinolinone derivatives can be achieved through several established organic chemistry reactions. While a specific protocol for 6-Methoxy-4-methylquinolin-2-ol is not detailed in the provided search results, general and adaptable methods for similar structures are well-documented.

This protocol is adapted from a one-pot synthesis method for quinoline derivatives, which can be modified to yield the target compound. The core of this method is the reaction of a substituted aniline with an α,β-unsaturated ketone, catalyzed by ferric chloride and zinc chloride[5].

Materials:

-

4-methoxyaniline

-

Methyl vinyl ketone (MVK)

-

Acetic acid

-

Activated "silferc" (ferric chloride on silica)

-

Anhydrous zinc chloride

-

10% Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-methoxyaniline (1.0 eq) in acetic acid, add activated silferc (1.0 eq) under a nitrogen atmosphere.

-

Stir the reaction mixture for 5 minutes.

-

Slowly add methyl vinyl ketone (1.1 eq) over a period of 15 minutes.

-

Heat the mixture to 70-75 °C and maintain this temperature for one hour[5].

-

Add anhydrous zinc chloride (1.0 eq) and reflux the reaction for an additional two hours[5].

-

After cooling the mixture, filter the solids.

-

Basify the filtrate with a 10% NaOH solution.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the crude product.

-

The final product can be purified using column chromatography.

Caption: General workflow for the one-pot synthesis of quinoline derivatives[5].

Biological Activity and Analytical Methods

Quinolinone derivatives are noted for a wide spectrum of biological activities, with research indicating potential antioxidant, antimicrobial, and anticancer properties[1][6]. The specific biological profile is strongly dependent on the structural features of the compound[6].

The antioxidant capacity of quinoline derivatives can be evaluated using various methods. The p-nitroso-N,N-dimethylaniline assay is one such technique used to study the antioxidant effects of novel quinoline compounds[6].

Materials:

-

Test compound (6-Methoxy-4-methylquinolin-2-ol)

-

p-nitroso-N,N-dimethylaniline

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a free radical initiator

-

Phosphate buffer

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a quartz cuvette, mix the p-nitroso-N,N-dimethylaniline solution with the phosphate buffer.

-

Add an aliquot of the test compound solution to the cuvette.

-

Initiate the reaction by adding AAPH solution, which generates peroxyl radicals.

-

Immediately begin monitoring the decrease in absorbance of the p-nitroso-N,N-dimethylaniline solution at its λmax using a spectrophotometer. The rate of bleaching of the colored solution is inversely proportional to the antioxidant activity of the test compound.

-

Compare the rate of bleaching against a control (without the test compound) to quantify the antioxidant activity.

Caption: Workflow for the p-nitroso-N,N-dimethylaniline antioxidant assay[6].

Structure-Activity Relationship (SAR) Concept

The biological efficacy of quinolinone derivatives is highly contingent on the nature and position of substituents on the core scaffold. Groups at the R1 (4-position) and R2 (6-position) locations significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These properties, in turn, dictate the compound's interaction with biological targets and its overall activity.

Caption: Conceptual link between structure and biological activity in quinolinones[6].

Applications and Future Directions

6-Methoxy-4-methylquinolin-2-ol serves as a valuable intermediate in the synthesis of more complex molecules[4]. Its derivatives are investigated for various therapeutic roles. For instance, related compounds are used to prepare effective antiplatelet agents and novel analogs with nematicidal activity[4]. The compound itself is also utilized in proteomics research applications[3]. Further research into the synthesis of novel derivatives and comprehensive screening of their biological activities could uncover new therapeutic leads.

References

- 1. mdpi.com [mdpi.com]

- 2. 5342-23-4 CAS MSDS (6-METHOXY-4-METHYL-QUINOLIN-2-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 6-METHOXY-4-METHYL-QUINOLIN-2-OL | 5342-23-4 [chemicalbook.com]

- 5. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 6. Buy 6-Methoxy-2-methylquinolin-4-ol | 58596-37-5 [smolecule.com]

A Technical Guide to the Discovery and History of Quinolinol Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinol compounds, a class of heterocyclic aromatic organic molecules, have a rich and complex history intertwined with the development of synthetic chemistry and pharmacology. First identified in the 19th century, these compounds have demonstrated a broad spectrum of biological activities, leading to their investigation and use as antiseptic, antimicrobial, and even anticancer agents. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols related to quinolinol compounds, with a focus on 8-hydroxyquinoline and its derivatives. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Discovery and Early History

The journey of quinolinol compounds begins with the discovery of their parent molecule, quinoline.

1.1. The Dawn of Quinoline: From Coal Tar to Chemical Structure

Quinoline was first extracted from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge.[1][2] This discovery was a significant milestone in organic chemistry, revealing a new nitrogen-containing heterocyclic compound. However, it took several decades for its chemical structure to be fully elucidated. In 1869, August Kekulé, renowned for his work on the structure of benzene, proposed the correct structure of quinoline as a fusion of a benzene ring and a pyridine ring.[2]

1.2. The Birth of Quinolinols: 8-Hydroxyquinoline

The first synthesis of a quinolinol, specifically 8-hydroxyquinoline (also known as oxine), was achieved in 1880 by Hugo Weidel and his student Albert Cobenzl.[3] They accomplished this by decarboxylating "oxycinchoninic acid," a derivative of the antimalarial alkaloid cinchonine.[3] The following year, the Czech chemist Zdenko Hans Skraup developed a more general and versatile method for synthesizing quinolines, which could also be adapted to produce 8-hydroxyquinoline from 2-aminophenol and glycerol.[4] This method, known as the Skraup synthesis, became a cornerstone in quinoline chemistry.

1.3. Early Applications and the Rise of Clioquinol

The biological properties of quinolinols were quickly recognized. 8-hydroxyquinoline and its derivatives were found to possess antiseptic, disinfectant, and pesticide properties.[3] One of the most notable early derivatives was clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), first developed in 1899 as a topical antiseptic.[5] By the 1930s, clioquinol was widely available over-the-counter and was repurposed for treating traveler's diarrhea and various fungal and protozoal infections.[5] Its broad-spectrum antimicrobial activity made it a popular therapeutic agent for many years.

Key Synthetic Methodologies: Experimental Protocols

The synthesis of the quinolinol scaffold has been a subject of extensive research, with several named reactions being fundamental to its construction.

2.1. The Skraup Synthesis of 8-Hydroxyquinoline

The Skraup synthesis is a classic and robust method for preparing quinolines and their derivatives. The reaction involves the cyclization of an aniline with glycerol in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent.

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline [6][7][8]

-

Materials:

-

o-Aminophenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

o-Nitrophenol (oxidizing agent)

-

Ferrous sulfate (optional, as a moderator)

-

-

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to glycerol in a reaction flask equipped with a reflux condenser and a mechanical stirrer.

-

Add o-aminophenol and o-nitrophenol to the mixture. If the reaction is too vigorous, ferrous sulfate can be added as a moderator.

-

Heat the mixture gently. The reaction is exothermic and will begin to boil. Maintain the temperature at approximately 130-140°C.

-

After the initial vigorous reaction subsides, continue heating the mixture for several hours to ensure the completion of the reaction.

-

Allow the reaction mixture to cool and then carefully pour it into a large volume of water.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude 8-hydroxyquinoline.

-

The crude product can be purified by steam distillation or recrystallization from a suitable solvent like ethanol.

-

2.2. The Friedländer Synthesis of Quinolines

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is another versatile method for preparing quinolines.[1][9] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or an ester.

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline [1][5][9]

-

Materials:

-

2-Aminobenzaldehyde (or a 2-aminoaryl ketone)

-

A ketone with an α-methylene group (e.g., acetone, ethyl acetoacetate)

-

A catalyst (acidic, e.g., p-toluenesulfonic acid, or basic, e.g., sodium hydroxide)

-

Solvent (e.g., ethanol)

-

-

Procedure:

-

Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent in a reaction flask.

-

Add the catalyst to the reaction mixture.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization.

-

Biological Activities and Quantitative Data

Quinolinol compounds exhibit a wide range of biological activities, primarily attributed to their ability to chelate metal ions. This property disrupts essential enzymatic processes in microorganisms and cancer cells.

3.1. Antimicrobial Activity

8-hydroxyquinoline and its derivatives have long been recognized for their potent antimicrobial effects against a broad spectrum of bacteria and fungi.[10] The following table summarizes some of the early quantitative data on their antimicrobial activity.

Table 1: Antimicrobial Activity of 8-Hydroxyquinoline and Derivatives

| Compound | Microorganism | MIC (µM) | Reference |

| 8-Hydroxyquinoline | Staphylococcus aureus | 3.44 - 13.78 | [4] |

| 8-Hydroxyquinoline | Escherichia coli | - | [11] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 | [12] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Staphylococcus aureus (MSSA) | 2.2 | [12] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Staphylococcus aureus (MRSA) | 1.1 | [12] |

| Iodoquinol | Gonococcal pathogen | 0.08 - 0.15 | [4] |

| Clioquinol | Gonococcal pathogen | 0.10 - 0.20 | [4] |

3.2. Anticancer Activity

More recently, the anticancer potential of quinolinol compounds, particularly clioquinol, has garnered significant interest. Their ability to act as ionophores and disrupt metal homeostasis in cancer cells is a key mechanism of their cytotoxic effects.[13]

Table 2: In Vitro Anticancer Activity of Clioquinol

| Cancer Cell Line | IC50 (µM) | Reference |

| Raji (Burkitt's lymphoma) | ~2.5 | [3] |

| Jurkat (T-cell leukemia) | ~3.0 | [3] |

| HL-60 (Promyelocytic leukemia) | ~1.5 | [3] |

| K562 (Chronic myelogenous leukemia) | ~4.0 | [3] |

| U937 (Histiocytic lymphoma) | ~2.0 | [3] |

| A549 (Lung carcinoma) | ~5.0 | [3] |

| HeLa (Cervical carcinoma) | ~3.5 | [3] |

| OVCAR-3 (Ovarian adenocarcinoma) | ~4.5 | [3] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of quinolinol compounds is their ability to chelate metal ions, particularly copper and zinc. This chelation can lead to the inhibition of metalloenzymes and the generation of reactive oxygen species (ROS), ultimately inducing apoptosis in target cells. Furthermore, recent studies have revealed that quinolinols can modulate specific signaling pathways involved in cell survival, proliferation, and inflammation.

4.1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions. Some quinoline derivatives have been shown to inhibit the canonical NF-κB pathway.[14][15]

4.2. Modulation of the VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Clioquinol has been shown to inhibit angiogenesis by promoting the degradation of VEGFR2.[2]

Conclusion and Future Perspectives

The history of quinolinol compounds is a testament to the enduring importance of natural product-inspired scaffolds in drug discovery. From their humble beginnings as components of coal tar to their synthesis and development as therapeutic agents, quinolinols have consistently demonstrated a remarkable range of biological activities. The re-emergence of interest in compounds like clioquinol for neurodegenerative diseases and cancer highlights the potential for repurposing these historical drugs for modern medical challenges. Future research will likely focus on the development of novel quinolinol derivatives with improved efficacy and reduced toxicity, as well as a deeper understanding of their complex mechanisms of action and their interactions with various signaling pathways. This foundational knowledge is crucial for guiding the rational design of the next generation of quinolinol-based therapeutics.

References

- 1. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. scienceopen.com [scienceopen.com]

- 12. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 6-Methoxy-4-methylquinolin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Solubility Data

A comprehensive review of scientific literature and chemical databases did not yield specific quantitative solubility data for 6-methoxy-4-methylquinolin-2-ol. The solubility of quinoline derivatives is influenced by factors such as the nature of the substituent groups, the crystal lattice energy of the solid, and the physicochemical properties of the solvent. Generally, quinoline compounds exhibit greater solubility in organic solvents compared to aqueous solutions.[1][2]

To facilitate research and development, the following table is provided as a template for researchers to populate with experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Water | 25 | e.g., Shake-Flask with HPLC | ||

| Ethanol | 25 | e.g., Shake-Flask with HPLC | ||

| Methanol | 25 | e.g., Shake-Flask with HPLC | ||

| Acetone | 25 | e.g., Shake-Flask with HPLC | ||

| Acetonitrile | 25 | e.g., Shake-Flask with HPLC | ||

| Dichloromethane | 25 | e.g., Shake-Flask with HPLC | ||

| Dimethyl Sulfoxide (DMSO) | 25 | e.g., Shake-Flask with HPLC | ||

| N,N-Dimethylformamide (DMF) | 25 | e.g., Shake-Flask with HPLC |

Experimental Protocols for Solubility Determination

The following protocols describe the well-established shake-flask method for determining the thermodynamic solubility of 6-methoxy-4-methylquinolin-2-ol, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent.

Materials:

-

6-Methoxy-4-methylquinolin-2-ol (solid)

-

Selected solvents (e.g., water, ethanol, methanol, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

Procedure:

-

Add an excess amount of solid 6-methoxy-4-methylquinolin-2-ol to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for determining the concentration of the dissolved solute.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column compartment, and a UV detector.

-

Column: A reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm) is generally suitable for quinoline derivatives.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid). The exact composition should be optimized for good peak shape and retention time.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The wavelength of maximum absorbance (λmax) for 6-methoxy-4-methylquinolin-2-ol, which should be determined by a UV scan of a standard solution.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of 6-methoxy-4-methylquinolin-2-ol of known concentration in a suitable solvent. Perform serial dilutions to create a series of calibration standards.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted filtrate of the saturated solution into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of 6-methoxy-4-methylquinolin-2-ol in the diluted sample. Calculate the original solubility in the saturated solution, accounting for the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 6-methoxy-4-methylquinolin-2-ol.

Caption: A workflow diagram illustrating the key steps for determining the solubility of 6-methoxy-4-methylquinolin-2-ol.

References

Spectroscopic Profile of 6-Methoxy-4-methylquinolin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-4-methylquinolin-2-ol is a heterocyclic organic compound belonging to the quinolinone family. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The precise characterization of these molecules is fundamental for drug discovery and development, ensuring purity, confirming structure, and understanding physicochemical properties. This technical guide provides a summary of the available and predicted spectroscopic data for 6-Methoxy-4-methylquinolin-2-ol (CAS: 5342-23-4), along with generalized experimental protocols for acquiring such data.

It is important to note that while mass spectrometry data is available, a complete, experimentally verified set of ¹H NMR, ¹³C NMR, and IR spectra for 6-Methoxy-4-methylquinolin-2-ol is not readily found in peer-reviewed literature. The NMR and IR data presented herein are therefore predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

Molecular Structure

IUPAC Name: 6-methoxy-4-methyl-1H-quinolin-2-one[1] Molecular Formula: C₁₁H₁₁NO₂[1][2] Molecular Weight: 189.21 g/mol [1][2]

The structure consists of a quinolin-2-ol core with a methoxy group at the C6 position and a methyl group at the C4 position. It exists in tautomeric equilibrium with its keto form, 6-methoxy-4-methylquinolin-2(1H)-one, which is generally the more stable form.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 6-Methoxy-4-methylquinolin-2-ol.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of a compound. The data below is based on the NIST Mass Spectrometry Data Center records for this compound.[1]

| Parameter | Value | Reference |

| Molecular Ion (M⁺) | m/z 189 | [1] |

| Key Fragments | m/z 174, 146 | [1] |

| Predicted Fragmentation | Loss of methyl radical (-CH₃) from the methoxy group or the molecular ion to give m/z 174. Subsequent loss of carbon monoxide (-CO) from the quinolinone ring could lead to the fragment at m/z 146. |

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~7.5 - 7.7 | d | ~8.5 - 9.0 |

| H7 | ~7.2 - 7.4 | dd | J ≈ 8.5, 2.5 |

| H8 | ~7.1 - 7.2 | d | ~2.5 |

| H3 | ~6.2 - 6.4 | s | - |

| OCH₃ | ~3.8 - 3.9 | s | - |

| CH₃ | ~2.4 - 2.6 | s | - |

| NH | ~11.0 - 12.0 | br s | - |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | ~162 - 165 |

| C4 | ~148 - 150 |

| C6 | ~155 - 158 |

| C8a | ~138 - 140 |

| C5 | ~122 - 124 |

| C7 | ~120 - 122 |

| C4a | ~118 - 120 |

| C8 | ~105 - 107 |

| C3 | ~115 - 117 |

| OCH₃ | ~55 - 56 |

| CH₃ | ~18 - 20 |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 2900 | N-H Stretch | Amide (lactam) |

| ~3050 - 3000 | C-H Stretch (sp²) | Aromatic Ring |

| ~2950 - 2850 | C-H Stretch (sp³) | Methyl/Methoxy |

| ~1650 - 1670 | C=O Stretch | Amide (lactam) |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 - 1200 | C-O Stretch (asymmetric) | Aryl-alkyl ether |

| ~1050 - 1000 | C-O Stretch (symmetric) | Aryl-alkyl ether |

| ~850 - 800 | C-H Bending (out-of-plane) | Substituted Aromatic |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve an adequate signal-to-noise ratio. Proton decoupling is typically used.

-

Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Acquisition: Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion M⁺•.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the molecular formula C₁₁H₁₁NO₂ to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.

Workflow and Data Visualization

The logical flow of spectroscopic analysis for structural elucidation is crucial. It typically begins with techniques that confirm purity and elemental composition, followed by methods that reveal the detailed molecular structure.

References

The Multifaceted Biological Activities of Quinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively investigated and developed as therapeutic agents for a wide array of diseases. This technical guide provides a comprehensive overview of the significant biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the mechanisms of action, quantitative biological data, and the experimental protocols used to evaluate these potent compounds.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and multifaceted, often targeting key cellular processes essential for cancer cell proliferation and survival.[3][4][5]

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are attributed to several mechanisms, including:

-

Inhibition of Tyrosine Kinases: Many quinoline derivatives function as tyrosine kinase inhibitors, targeting enzymes such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) that are crucial for cancer cell growth and angiogenesis.[6]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][6]

-

Cell Cycle Arrest: Quinoline derivatives can halt the cell cycle at different phases (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[3]

-

DNA Intercalation and Topoisomerase Inhibition: Some derivatives can insert themselves between DNA base pairs or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[6]

-

Inhibition of Tubulin Polymerization: By interfering with the formation of microtubules, which are essential for cell division, some quinoline derivatives can induce mitotic arrest and apoptosis.

Quantitative Anticancer Activity

The anticancer potency of quinoline derivatives is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of a cancer cell line by 50%.

| Quinoline Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | 1.38 | 5-Fluorouracil | 6.22 |

| Quinoline-Chalcone Derivative 12e | HCT-116 (Colon Cancer) | 5.34 | 5-Fluorouracil | 10.4 |

| Quinoline-Chalclone Derivative 12e | MCF-7 (Breast Cancer) | 5.21 | 5-Fluorouracil | 11.1 |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast Cancer) | 29.8 | Doxorubicin | Not Specified |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 | Not Specified | Not Specified |

| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS Cancer) | 0.314 - 4.65 | Not Specified | Not Specified |

| 7-chloro-4-quinolinylhydrazone derivative | HCT-8 (Colon Cancer) | 0.314 - 4.65 | Not Specified | Not Specified |

| 7-chloro-4-quinolinylhydrazone derivative | HL-60 (Leukemia) | 0.314 - 4.65 | Not Specified | Not Specified |

Table 1: In vitro anticancer activity of selected quinoline derivatives against various human cancer cell lines.[2][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.[8][9][10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity of Quinoline Derivatives

Quinoline derivatives have a long-standing history as effective antimicrobial agents, with fluoroquinolones being a prominent class of synthetic antibiotics.[12] Their activity spans a broad spectrum, encompassing both Gram-positive and Gram-negative bacteria.

Mechanisms of Antimicrobial Action

The primary mechanism by which many antibacterial quinoline derivatives exert their effect is through the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV .[12] These enzymes are crucial for DNA replication, transcription, repair, and recombination in bacteria. By inhibiting these enzymes, quinoline derivatives disrupt essential cellular processes, leading to bacterial cell death.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Quinoline Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| Quinolone coupled hybrid 5d | S. aureus (MRSA) | 0.125 - 8 | Ciprofloxacin | Not Specified |

| Quinolone coupled hybrid 5d | E. coli | 0.125 - 8 | Ciprofloxacin | Not Specified |

| Derivative 11 | S. aureus | 6.25 | Chloramphenicol | >6.25 |

| Dihydrotriazine derivative 93a-c | S. aureus | 2 | Not Specified | Not Specified |

| Dihydrotriazine derivative 93a-c | E. coli | 2 | Not Specified | Not Specified |

| Quinoline-thiazole derivative 4h | C. krusei | ≤0.06 | Ketoconazole | Not Specified |

| Quinoline-thiazole derivative 4m | C. krusei | ≤0.06 | Ketoconazole | Not Specified |

| Compound 4 (p-CF3 derivative) | S. aureus (MRSA) | 0.75 | Daptomycin | Not Specified |

| Compound 4 (p-CF3 derivative) | Enterococcus (VRE) | 0.75 | Daptomycin | Not Specified |

Table 2: In vitro antimicrobial activity of selected quinoline derivatives.[13][14][15][16][17]

Experimental Protocol: Agar Disk Diffusion Method for MIC Determination

The agar disk diffusion method is a widely used technique to determine the antimicrobial susceptibility of bacteria to various compounds.

Procedure:

-

Prepare Bacterial Inoculum: Prepare a standardized suspension of the test bacterium in a sterile saline solution.

-

Inoculate Agar Plate: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

-

Apply Disks: Place paper disks impregnated with known concentrations of the quinoline derivative onto the agar surface.

-

Incubate: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Measure Zone of Inhibition: Measure the diameter of the zone of no bacterial growth around each disk. The size of the zone is inversely proportional to the MIC.

-

Determine MIC: Correlate the zone diameter to a standard chart to determine the MIC value.

Antiviral Activity of Quinoline Derivatives

Several quinoline derivatives have demonstrated significant antiviral activity against a range of viruses, including Dengue virus, Zika virus, and various strains of influenza.[18] Their mechanisms of action are diverse and can target different stages of the viral life cycle.

Mechanisms of Antiviral Action

The antiviral mechanisms of quinoline derivatives can include:

-

Inhibition of Viral Entry: Some compounds can prevent the virus from entering the host cell by interfering with viral attachment or fusion with the cell membrane.

-

Inhibition of Viral Replication: Derivatives can inhibit key viral enzymes, such as RNA polymerase or proteases, which are essential for the replication of the viral genome and the production of viral proteins.

-

Interference with Viral Assembly and Release: Some quinoline derivatives may disrupt the assembly of new virus particles or block their release from the host cell.

Quantitative Antiviral Activity

The antiviral potency is often measured by the half-maximal effective concentration (EC50), the concentration of a drug that gives half of the maximal response.

| Quinoline Derivative | Virus | Cell Line | EC50 (µM) | Reference Compound | Reference EC50 (µM) |

| Mefloquine | Zika Virus | Not Specified | ~3 | Chloroquine | ~9 |